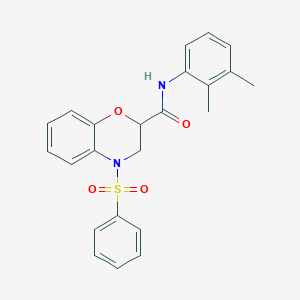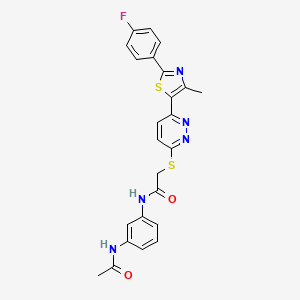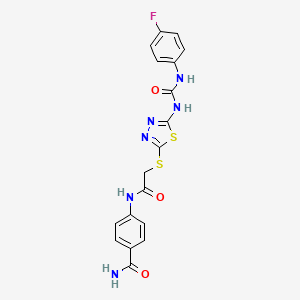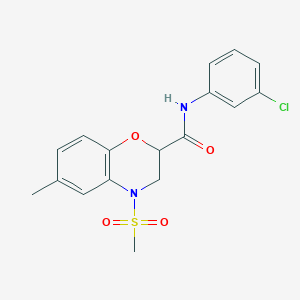![molecular formula C20H18F2N2O3 B11246555 N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11246555.png)
N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound with a complex structure. It belongs to the class of acetamides and contains both fluorine and nitrogen atoms.
- The compound’s systematic name provides insights into its structure: the N-substituted phenyl group, the isoquinoline ring, and the acetamide functional group.
- While I couldn’t find specific literature on this compound, its synthesis and applications are of interest.
準備方法
- Unfortunately, detailed synthetic routes for N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide are not readily available. I recommend exploring literature databases or chemical journals for any recent developments.
- Industrial production methods likely involve multi-step processes, including functional group transformations and protecting group manipulations.
化学反応の分析
- Given its structure, N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide may undergo various reactions:
Oxidation: Oxidative transformations of the isoquinoline moiety or the acetamide group.
Reduction: Reduction of the nitro group (if present) or other functional groups.
Substitution: Nucleophilic substitution reactions at the phenyl or isoquinoline positions.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and regioselectivity.
科学的研究の応用
Medicinal Chemistry: Investigate its potential as a drug candidate, targeting specific receptors or enzymes.
Biological Studies: Assess its effects on cell viability, apoptosis, or gene expression.
Industry: Explore applications in materials science, such as polymers or liquid crystals.
作用機序
- Without specific data, I can’t provide a precise mechanism. consider exploring isoquinoline derivatives’ interactions with biological targets (e.g., GPCRs, kinases, or transporters).
- Pathways may involve signal transduction, enzyme inhibition, or modulation of cellular processes.
類似化合物との比較
- Unfortunately, I couldn’t find direct comparisons. related compounds include isoquinoline derivatives, acetamides, and fluorinated aromatic molecules.
- Investigate their unique features, such as pharmacophores or binding modes.
Remember that further research and consultation with experts are essential for a comprehensive understanding of this compound
特性
分子式 |
C20H18F2N2O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
InChI |
InChI=1S/C20H18F2N2O3/c1-2-9-24-10-8-14-15(20(24)26)4-3-5-18(14)27-12-19(25)23-17-7-6-13(21)11-16(17)22/h3-8,10-11H,2,9,12H2,1H3,(H,23,25) |
InChIキー |
BKCYABAUEHYUMK-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11246484.png)
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11246489.png)

![4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11246513.png)
![4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11246516.png)
![N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11246524.png)
![1,1'-[3-(4-methoxybenzyl)-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246529.png)


![N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246540.png)
![1,1'-{6-[4-(difluoromethoxy)phenyl]-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl}diethanone](/img/structure/B11246547.png)

